molecular formula C13H18N2O2 B2847284 3-Amino-4-cyclohexylamino-benzoic acid CAS No. 329020-79-3

3-Amino-4-cyclohexylamino-benzoic acid

Cat. No. B2847284
CAS RN: 329020-79-3
M. Wt: 234.299
InChI Key: UKGXJCYVYQRBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-cyclohexylamino-benzoic acid, also known as ACBA, is a chemical compound with the molecular formula C13H18N2O2 . It has an average mass of 234.294 Da and a monoisotopic mass of 234.136826 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . It has a molar refractivity of 68.1±0.3 cm³ .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³ and a boiling point of 452.5±40.0 °C at 760 mmHg . It has a vapor pressure of 0.0±1.2 mmHg at 25°C and an enthalpy of vaporization of 75.0±3.0 kJ/mol . Its flash point is 227.5±27.3 °C .

Scientific Research Applications

Amino Acids in Trauma and Health

  • Trauma-Induced Coagulopathy: Tranexamic acid, a synthetic derivative of the amino acid lysine, has been identified for its role in reducing blood loss in trauma patients by inhibiting fibrinolysis. This has led to significant changes in trauma treatment protocols worldwide, although the associated risk of venous thromboembolisms requires cautious use (Nishida, Kinoshita, & Yamakawa, 2017).
  • Health Benefits of l-Cysteine: The amino acid l-Cysteine has been investigated for its potential benefits in human health when used through diet, nutritional supplements, or drugs. The research, however, highlights the need for more clinical trials to confirm these benefits (Clemente Plaza, García-Galbis, & Martínez-Espinosa, 2018).

Amino Acids in Biotechnology and Pharmaceutical Industry

  • Biotechnology in Amino Acid Production: Amino acids are crucial in various industries, including pharmaceuticals. Biotechnological methods, primarily using specially developed mutants of C. glutamicum or E. coli, are employed for the industrial production of proteinogenic amino acids (Ivanov, Stoimenova, Obreshkova, & Saso, 2013).

Protective and Therapeutic Roles of Amino Acids

  • Protective Role Against Free Radicals and Heavy Metals: Sulphur-containing amino acids like methionine and cysteine have shown protective effects as antioxidant agents against free radicals. They also offer a chelating site for heavy metals, supplementing during chelating therapy to eliminate toxic metals (Čolović, Vasić, Djuric, & Krstić, 2018).
  • Therapeutic Effectiveness in Diabetes Mellitus: Taurine, a sulfur-containing amino acid, has demonstrated cytoprotective properties such as antioxidation and membrane stabilization. Its therapeutic effectiveness against type 1 and type 2 diabetes mellitus and related complications has been a focus of scientific studies (Sirdah, 2015).

Amino Acids in Cancer Therapy

  • Amino Acid Degrading Enzymes in Cancer Therapy: The deprivation of certain amino acids through amino acid-degrading enzymes like L-asparaginase and L-arginine deiminase has been explored as a therapeutic strategy for the treatment of amino acid-dependent cancers (Pokrovsky et al., 2019).

Mechanism of Action

While the exact mechanism of action for 3-Amino-4-cyclohexylamino-benzoic acid is not available, it’s worth noting that similar compounds, such as Hexylcaine, act as short-acting local anesthetics that inhibit sodium channels .

properties

IUPAC Name

3-amino-4-(cyclohexylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGXJCYVYQRBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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